4-Nitro-2-propoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

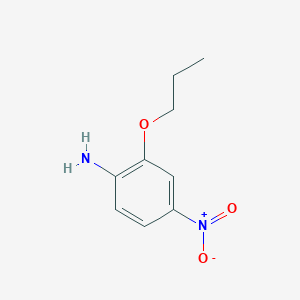

4-Nitro-2-propoxyaniline is an organic compound with the molecular formula C9H12N2O3. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to an aniline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Nitro-2-propoxyaniline can be synthesized through several methods. One common method involves the nitration of 2-propoxyaniline. The nitration process typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitro-2-propoxyaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The aniline ring can undergo oxidation reactions, leading to the formation of quinonoid structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Reduction: 4-Amino-2-propoxyaniline.

Substitution: Various substituted aniline derivatives.

Oxidation: Quinonoid compounds.

Wissenschaftliche Forschungsanwendungen

4-Nitro-2-propoxyaniline has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

4-Nitro-2-propoxyaniline can be compared with other nitroaniline derivatives, such as:

- 2-Nitroaniline

- 3-Nitroaniline

- 4-Nitroaniline

Uniqueness:

- The presence of the propoxy group in this compound distinguishes it from other nitroaniline derivatives. This structural feature imparts unique chemical and physical properties to the compound, influencing its reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

- 2-Nitroaniline: Used in the synthesis of dyes and pigments.

- 3-Nitroaniline: Employed in the production of pharmaceuticals and agrochemicals.

- 4-Nitroaniline: Utilized in the manufacture of rubber chemicals and antioxidants.

Biologische Aktivität

4-Nitro-2-propoxyaniline, also known as 5-nitro-2-propoxyaniline, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in medicinal chemistry and food science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO₂) and a propoxy group (-O-CH₂-CH(CH₃)-) attached to an aniline backbone. The molecular formula is C₉H₁₁N₃O₂, and it is typically presented as an orange solid that is slightly soluble in water but stable in boiling water and dilute acids. Its sweetness is approximately 4,000 times that of sucrose, which led to its use as an artificial sweetener before being banned due to toxicity concerns .

1. Antimicrobial Activity

Nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cellular damage and death. This property is shared with other nitro derivatives such as metronidazole, which are used to treat infections caused by anaerobic bacteria .

2. Interaction with Sweet Receptors

Research indicates that this compound interacts with sweet taste receptors (specifically hT1R2-hT1R3), triggering a signal transduction pathway that results in the perception of sweetness. This interaction is crucial for understanding its role as an artificial sweetener and its potential implications for dietary applications .

Case Studies

- Antimicrobial Efficacy : A study highlighted the antimicrobial activity of nitro compounds, noting that derivatives similar to this compound could effectively inhibit Staphylococcus aureus at concentrations around 20 μM. The presence of the nitro group was essential for enhancing this activity through mechanisms involving reactive oxygen species generation .

- Sweetness Perception : A detailed investigation into the binding affinity of this compound with sweet receptors demonstrated that modifications in its structure could significantly alter its sweetness intensity. This research utilized photoaffinity labeling techniques to map interactions at the molecular level .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Structure Features | Sweetness Intensity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Nitro + Propoxy groups | ~4000 times sucrose | Yes |

| 2-Nitroaniline | Nitro group only | Low | Limited |

| 4-Nitroaniline | Nitro group only | Low | Moderate |

| 2-Propoxyaniline | Propoxy group only | None | None |

Eigenschaften

IUPAC Name |

4-nitro-2-propoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGYNRACFIAKQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468401 |

Source

|

| Record name | 4-nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105168-92-1 |

Source

|

| Record name | 4-nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.